4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
Description
4-Bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a brominated benzamide derivative characterized by a 4-bromobenzoyl core linked to a substituted ethylamine moiety. The ethyl chain is functionalized with a 4-methoxyphenyl group and a pyrrolidine ring. This structure combines electron-withdrawing (bromo), electron-donating (methoxy), and basic (pyrrolidine) groups, which influence its physicochemical and pharmacological properties.
Properties
Molecular Formula |
C20H23BrN2O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-18-10-6-15(7-11-18)19(23-12-2-3-13-23)14-22-20(24)16-4-8-17(21)9-5-16/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
InChI Key |
NCBJOFXHHPIOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-bromo-N-(2-bromoethyl)benzamide, through a bromination reaction.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-methoxyphenylpyrrolidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzamide derivatives:
Key Comparative Insights:
Substituent Effects: The methoxy group in the target compound improves solubility compared to nitro-substituted analogs (e.g., 4MNB), which are more polar but less metabolically stable due to nitro reduction pathways .
Synthetic Routes :
- The target compound likely employs a coupling reaction between 4-bromobenzoyl chloride and a pre-synthesized ethylamine intermediate, similar to methods in and .
- In contrast, 4MNB () uses direct acylation of 4-methoxy-2-nitroaniline, avoiding the need for complex amine synthesis .
Biological Activity :
- Pyrrolidine-containing analogs (e.g., the target compound and ) show promise in neurological applications, as seen in serotonin receptor antagonists ().
- Nitro-substituted derivatives (e.g., 4MNB) are explored for anticancer activity, though their toxicity profiles may limit utility .
Structural Parameters :
- X-ray crystallography of related compounds (e.g., ) reveals that the bromine atom adopts a planar geometry with the benzamide ring, while the pyrrolidine ring in the target compound likely exhibits a chair conformation, optimizing steric interactions .
Research Findings and Implications
- Metabolic Stability: The pyrrolidine group in the target compound may reduce hepatic clearance compared to dimethylamino analogs (e.g., Bromadoline), as cyclic amines are less prone to oxidative metabolism .
- Crystallographic Data : Structural studies of analogs (e.g., 4MNB) highlight the importance of intramolecular hydrogen bonds between the amide N-H and methoxy oxygen, stabilizing the bioactive conformation .
Biological Activity
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide, a compound notable for its biological activity, particularly in the context of antibacterial properties, has garnered attention in recent research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 874145-72-9 |
| Molecular Formula | CHBrNO |
| Molecular Weight | 403.3 g/mol |
Structural Characteristics
The compound features a bromine atom and a methoxyphenyl group, which are crucial for its biological interactions. The pyrrolidine moiety is also significant for its pharmacological profile.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of various pyrrole-containing compounds, including derivatives similar to this compound. For example, certain pyrrole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values considerably lower than traditional antibiotics like vancomycin.
Comparative Antibacterial Activity
| Compound | MIC (μg/mL) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Vancomycin | 0.5 - 1 | |
| Pyrrole Derivative A | 0.125 | |
| Pyrrole Derivative B | 0.13 - 0.255 |
The mechanisms through which this compound exerts its antibacterial effects may include:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
- Inhibition of Cell Wall Synthesis : Some derivatives target enzymes involved in peptidoglycan synthesis, essential for bacterial cell wall integrity.
- Protein Secretion Dysregulation : Research indicates that compounds like this may interfere with protein secretion pathways in bacteria, contributing to their lethality.
Study on Antimicrobial Resistance
A study published in MDPI explored the development of new pyrrole-based antibiotics targeting MRSA. The findings indicated that modifications to the pyrrole structure significantly enhanced antibacterial activity against resistant strains. The study suggested that compounds with similar structures to this compound could be promising candidates for further development in combating antibiotic resistance .
Clinical Relevance
In a clinical setting, the potential application of this compound could extend to treating infections caused by resistant bacteria. Given the rising threat of antimicrobial resistance, compounds like this compound represent a crucial area of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
